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molecular formula C8H10N2O2 B3344256 N-Hydroxy-4-(hydroxymethyl)benzimidamide CAS No. 635702-23-7

N-Hydroxy-4-(hydroxymethyl)benzimidamide

Cat. No. B3344256
M. Wt: 166.18 g/mol
InChI Key: XAVQRXUCPQYHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029405B2

Procedure details

To a solution of 4-(hydroxymethyl)benzonitrile (11.05 g; 83.08 mmol) in EtOH (100 mL) was added hydroxylamine (27.4 mL; 415 mmol) (50% in water) and the mixture was heated to 74° C. for 16 hours. The mixture was poured into a crystallizing dish and the solvent were evaporated. The residue was washed with copious amounts of EtOAc, dry MeOH and dry MeCN which was filtered through a hydrophobic frit and the solvent removed in vacuo to give the title compound as a white solid (13.1 g, 95%). 1H NMR (DMSO-d6, 400 MHz) δ 9.58 (s, 1H), 7.70-7.62 (m, 2H), 7.34 (d, J=8.1 Hz, 2H), 5.79 (s, 2H), 5.23 (t, J=5.6 Hz, 1H), 4.54 (d, J=5.6 Hz, 2H).
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[NH2:11][OH:12]>CCO>[OH:12][N:11]=[C:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1)[NH2:8]

Inputs

Step One
Name
Quantity
11.05 g
Type
reactant
Smiles
OCC1=CC=C(C#N)C=C1
Name
Quantity
27.4 mL
Type
reactant
Smiles
NO
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
74 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured into a crystallizing dish
CUSTOM
Type
CUSTOM
Details
the solvent were evaporated
WASH
Type
WASH
Details
The residue was washed with copious amounts of EtOAc, dry MeOH and dry MeCN which
FILTRATION
Type
FILTRATION
Details
was filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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